molecular formula C13H7BrCl2N2O B13812558 2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

Katalognummer: B13812558
Molekulargewicht: 358.0 g/mol
InChI-Schlüssel: QGBJWLPQBFRJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family This compound is characterized by the presence of bromine, chlorine, and amine functional groups attached to a benzoxazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine typically involves multi-step reactions. One common method includes the bromination of a phenyl precursor followed by chlorination and subsequent cyclization to form the benzoxazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form amines and other derivatives.

    Cyclization: The formation of the benzoxazole ring itself is a cyclization reaction.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions often require specific solvents and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxides and amines .

Wissenschaftliche Forschungsanwendungen

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazole derivatives with different substituents, such as 2-(2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine and 2-(2-fluorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine .

Uniqueness

The uniqueness of 2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine lies in its specific combination of bromine, chlorine, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H7BrCl2N2O

Molekulargewicht

358.0 g/mol

IUPAC-Name

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7BrCl2N2O/c14-7-4-2-1-3-6(7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2

InChI-Schlüssel

QGBJWLPQBFRJPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.